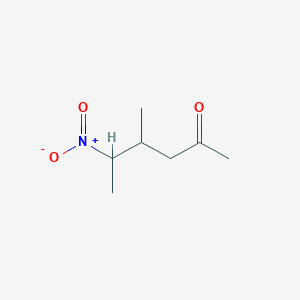
4-Methyl-5-nitrohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitrohexan-2-one is an organic compound characterized by a nitro group (-NO2) and a ketone group (-C=O) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitrohexan-2-one typically involves the nitration of 4-methylhexan-2-one. This can be achieved by reacting 4-methylhexan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the hexane backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitrohexan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction of Nitro Group: 4-Methyl-5-aminohexan-2-one
Reduction of Ketone Group: 4-Methyl-5-nitrohexan-2-ol
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-nitrohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitrohexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-aminohexan-2-one: Similar structure but with an amino group instead of a nitro group.
4-Methyl-5-nitrohexan-2-ol: Similar structure but with a hydroxyl group instead of a ketone group.
4-Methyl-5-nitroheptan-2-one: Similar structure but with an additional carbon in the backbone.
Uniqueness
4-Methyl-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a ketone group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
65199-73-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(4-6(2)9)7(3)8(10)11/h5,7H,4H2,1-3H3 |
InChI Key |
OVFVVZLPEOPFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















